N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
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Overview
Description
The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyrazole derivatives are generally soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications
Synthesis and Characterization
The compound N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a complex organic molecule, and its derivatives have been synthesized and characterized in various studies. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. These compounds were further processed to yield pyrazolo[1,5-a]pyrimidine derivatives, indicating their potential in creating complex organic structures. The compounds were characterized using elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR), and some were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Molecular Structure and Stability
In another study, Kumara et al. (2018) synthesized a novel pyrazole derivative (3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide), which was characterized by various spectroscopic methods. The three-dimensional structure was confirmed by single crystal X-ray diffraction studies, and the compound was found to be thermally stable up to 190°C. Furthermore, the molecular geometries and electronic structures of the compound were optimized and calculated with ab-initio methods, providing insights into the electrophilic and nucleophilic regions of the molecular surface (Kumara, Kumar, Kumar, Lokanath, 2018).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, many pyrazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-25-14-5-2-4-13(11-14)19-17(22)12-6-7-15(16(10-12)21(23)24)20-9-3-8-18-20/h2-11H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDAHCBCVNMJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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